BW 348U87
Description
BW 348U87 (2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone) is a thiosemicarbazone-derived compound initially developed as a potent inhibitor of herpes simplex virus (HSV) ribonucleotide reductase (RR), an enzyme critical for viral DNA synthesis. By targeting RR, this compound depletes deoxyribonucleotide pools, thereby synergizing with nucleoside analogs like acyclovir (ACV) to enhance antiviral activity . Preclinical studies demonstrated its efficacy against both wild-type and ACV-resistant HSV strains, including thymidine kinase-deficient and DNA polymerase mutants . Notably, this compound has also shown promise in repurposing efforts for Chagas disease (Trypanosoma cruzi), with sub-nanomolar EC50 values (0.63 nM) and high selectivity indexes (SI = 1294) .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKOELWSMRYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127142-14-7 | |
| Record name | Compound 348U87 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BW-348U87 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90OV2WY8JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthetic routes and reaction conditions for 348U87 are not extensively documented in the available literature. it is known that 348U87 is an inhibitor of ribonucleotide reductase, which suggests that its synthesis involves the incorporation of specific functional groups that interact with this enzyme . Industrial production methods for 348U87 would likely involve high-throughput screening and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
General Reactivity Considerations
BW 348U87 (molecular weight: 378.9 g/mol) is listed in PubChem as a distinct compound, but its structural details and functional groups are not disclosed in the provided sources . Reactivity can be inferred from general principles:
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Functional Groups : Identification of reactive moieties (e.g., carbonyl, amine, or heterocyclic groups) would dictate its participation in reactions such as nucleophilic substitutions, oxidations, or reductions .
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Stereoelectronic Effects : Conformational stability and electron distribution influence interaction with reagents or catalysts .
Potential Reaction Pathways
While no direct studies on This compound were found, analogous compounds suggest possible pathways:
2.2. Decomposition Reactions
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Thermal Breakdown : Compounds with labile bonds (e.g., azides, peroxides) decompose exothermically under heat, releasing gases like nitrogen or oxygen8.
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Hydrolytic Stability : Susceptibility to hydrolysis depends on pH and the presence of hydrolyzable groups (e.g., esters, amides) .
Analytical and Kinetic Data
The NIST Chemical Kinetics Database and EPA Chemicals Dashboard are critical resources for kinetic parameters (e.g., rate constants, activation energies), but no entries for This compound were identified. Key metrics to investigate include:
| Parameter | Methodology | Relevance |
|---|---|---|
| Rate Constant () | Spectrophotometry, chromatography | Determines reaction speed |
| Half-Life () | Time-resolved experiments | Stability under specific conditions |
| Thermodynamic Data (, ) | Calorimetry, computational modeling | Energy profiles of reactions |
Research Gaps and Recommendations
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Specialized Databases : Query SciFinder or Reaxys for proprietary studies on This compound .
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Experimental Studies : Conduct controlled reactivity tests (e.g., with acids, bases, oxidizing agents) and characterize products via NMR or mass spectrometry .
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Computational Modeling : Use DFT calculations to predict reaction mechanisms and transition states .
Scientific Research Applications
348U87 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and kinetics of these processes.
Biology: 348U87 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound has shown promise in the treatment of Chagas disease and herpes simplex virus infections. .
Mechanism of Action
348U87 exerts its effects by inhibiting ribonucleotide reductase, an enzyme that is essential for the synthesis of deoxyribonucleotides from ribonucleotides . This inhibition disrupts DNA synthesis, leading to the death of the pathogen. The molecular targets of 348U87 include the active site of ribonucleotide reductase and other associated proteins involved in DNA synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanistic and Structural Analogues
Acyclovir (ACV)
- Mechanism: ACV, a guanosine analog, requires phosphorylation by viral thymidine kinase (TK) to inhibit HSV DNA polymerase.
- Synergy with BW 348U87 : this compound potentiates ACV by bypassing TK-dependent resistance mechanisms. In ACV-resistant HSV strains (TK-deficient or DNA polymerase mutants), this compound restores antiviral activity by targeting RR, independent of ACV’s activation pathway .
- Clinical Limitations : Topical combinations of this compound (3%) and ACV (5%) showed transient improvement in mucocutaneous HSV lesions but failed to achieve complete healing in HIV patients, likely due to formulation challenges .
3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (3-AP)
- Mechanism: A structurally related iron chelator and RR inhibitor, 3-AP inactivates RR in Trypanosoma brucei and HSV.
- Comparison :
Antiviral and Antiparasitic Compounds
Saquinavir
- Application : Investigated for Chagas disease but discarded due to poor solubility and lack of in vivo efficacy despite in vitro activity .
- Advantage of this compound: Unlike saquinavir, this compound combines high solubility with sub-nanomolar potency, enabling progression to animal models .
Serotonin Receptor Ligands (e.g., Compound 27)
- Mechanism : Targets serotonin receptors but shows incidental anti-T. cruzi activity (EC50 = 22 nM, SI = 145).
- Contrast : this compound’s mechanism (RR inhibition) is pathogen-specific, avoiding host receptor interactions .
Key Data Tables
Table 1: Comparative Antiviral/Antiparasitic Profiles
*EC50 for ACV varies by strain; values reflect resistance-prone mutants .
Research Findings and Clinical Relevance
- HSV Resistance Mitigation : this compound overcomes ACV resistance in in vivo models (nude mice, hairless mice), achieving viral load reduction by >99% when combined with ACV .
- Chagas Disease Repurposing : High-throughput screening identified this compound as a top hit against T. cruzi, with mechanistic studies suggesting RR homology between HSV and T. cruzi as the target .
- Formulation Challenges : Poor clinical outcomes in HSV trials highlight the need for improved topical delivery systems to enhance bioavailability .
Q & A
Q. What is the biochemical mechanism of BW 348U87 in inhibiting herpes simplex virus (HSV) replication?
this compound acts as a ribonucleotide reductase (RNR) inhibitor, targeting the viral enzyme essential for synthesizing deoxyribonucleotides required for HSV DNA replication. Preclinical studies demonstrate its ability to synergize with acyclovir (ACV) by reducing viral nucleotide pools, thereby enhancing ACV’s incorporation into viral DNA . Methodologically, researchers can validate this mechanism using in vitro enzyme inhibition assays (e.g., spectrophotometric quantification of dNTP depletion) and in vivo models measuring viral load reduction in treated versus control groups .
Q. Which experimental models are commonly used to evaluate this compound’s efficacy and safety?
Preclinical studies utilize athymic nude mice (dorsal HSV infection) and hairless mice (snout infection) to assess topical efficacy, with hematological toxicity evaluated in rats via oral dosing (e.g., 60 mg/kg/day for 30 days). These models allow for controlled measurement of viral load reduction, lesion healing, and systemic toxicity . Researchers should follow standardized protocols for animal dosing, viral inoculation, and endpoint analysis to ensure reproducibility .
Q. What methodologies are recommended for assessing hematological toxicity of ribonucleotide reductase inhibitors like this compound?
Toxicity studies in rats involve longitudinal monitoring of blood parameters (e.g., complete blood count, platelet levels) after oral administration. Researchers should include control groups, use statistical tests (e.g., ANOVA) to compare pre- and post-treatment metrics, and adhere to ethical guidelines for humane endpoints .
Advanced Research Questions
Q. How can researchers address discrepancies between preclinical efficacy and clinical outcomes of this compound in combination therapies?
While this compound showed significant potentiation of ACV in mice models (e.g., 75% lesion reduction in ACV-resistant HSV), a pilot human trial in HIV patients with ACV-resistant HSV reported poor virologic response . To resolve this, researchers should:
- Compare interspecies pharmacokinetic differences (e.g., bioavailability, tissue penetration) using LC-MS/MS analysis.
- Evaluate host-specific factors (e.g., immune status in HIV patients) in preclinical models.
- Design clinical trials with optimized dosing regimens based on pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Q. What experimental design considerations are critical for evaluating this compound’s synergy with antiviral agents?
- Dose-Response Curves: Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices for drug combinations.
- Resistance Profiling: Include HSV strains with mutations in thymidine kinase (TK) or DNA polymerase to assess breadth of efficacy.
- Controls: Include monotherapy arms (this compound alone, ACV alone) and placebo groups to isolate synergistic effects .
Q. What analytical approaches are recommended for interpreting contradictory data on this compound’s efficacy across HSV strains?
- Stratified Analysis: Group data by viral genotype (e.g., TK-deficient vs. TK-altered) to identify strain-specific responses.
- Meta-Analysis: Aggregate results from multiple studies to assess overall effect size and heterogeneity.
- Mechanistic Studies: Use RNA sequencing to identify host-pathogen interactions modulating drug response .
Methodological Recommendations
- Reproducibility: Document experimental protocols in detail, including compound synthesis (e.g., purity ≥95% by HPLC), animal husbandry conditions, and statistical methods .
- Data Transparency: Report negative outcomes (e.g., failed human trials) and raw datasets to avoid publication bias .
- Ethical Compliance: Adhere to institutional guidelines for animal and human studies, including informed consent and ethical review board approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
